molecular formula C10H12BrNO B13342008 5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one

5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one

Katalognummer: B13342008
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: MHCUAIYPQVKKLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the pyridin-2(1H)-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one typically involves the bromination of a suitable pyridine precursor followed by the introduction of the 3-methylbut-2-en-1-yl group. One common method involves the following steps:

    Bromination: The pyridine precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the desired position.

    Alkylation: The brominated pyridine is then reacted with 3-methylbut-2-en-1-yl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Addition Reactions: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.

    Oxidation: Formation of oxidized products such as pyridine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-pyridinone: Lacks the 3-methylbut-2-en-1-yl group.

    1-(3-Methylbut-2-en-1-yl)pyridin-2(1H)-one: Lacks the bromine atom.

    5-Chloro-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one: Contains a chlorine atom instead of bromine.

Uniqueness

5-Bromo-1-(3-methylbut-2-en-1-yl)pyridin-2(1H)-one is unique due to the presence of both the bromine atom and the 3-methylbut-2-en-1-yl group, which confer distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C10H12BrNO

Molekulargewicht

242.11 g/mol

IUPAC-Name

5-bromo-1-(3-methylbut-2-enyl)pyridin-2-one

InChI

InChI=1S/C10H12BrNO/c1-8(2)5-6-12-7-9(11)3-4-10(12)13/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

MHCUAIYPQVKKLN-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCN1C=C(C=CC1=O)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.